3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one
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Overview
Description
3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one is a chemical compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminophenol and methylsulfonylmethyl chloride.
Formation of Benzoxazine Ring: The reaction between 2-aminophenol and methylsulfonylmethyl chloride is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide. This leads to the formation of the benzoxazine ring.
Cyclization: The intermediate product undergoes cyclization to form the final compound, this compound. This step may require specific catalysts and reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding alcohols or amines.
Scientific Research Applications
3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of polymers, coatings, and other industrial materials.
Mechanism of Action
The mechanism of action of 3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways Involved: Influencing cellular signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one: Unique due to its specific substitution pattern and functional groups.
Other Benzoxazines: Compounds with different substituents on the benzoxazine ring, such as 3-(ethylsulfonylmethyl)-1,4-benzoxazin-2-one or 3-(propylsulfonylmethyl)-1,4-benzoxazin-2-one.
Uniqueness
This compound stands out due to its unique combination of the benzoxazine core and the methylsulfonylmethyl group
Biological Activity
3-(Methylsulfonylmethyl)-1,4-benzoxazin-2-one is a compound that belongs to the benzoxazinone family, known for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields, including medicine and agriculture.
- Molecular Formula : C10H11NO4S
- Molecular Weight : 229.26 g/mol
- CAS Number : 331751-12-3
- IUPAC Name : this compound
Antimicrobial Activity
Research has demonstrated that compounds within the benzoxazinone class exhibit significant antimicrobial properties. In particular, studies have shown that this compound has notable activity against various bacterial strains. For example:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Pseudomonas aeruginosa | 64 |
These findings suggest that this compound could be a promising candidate for developing new antimicrobial agents .
Anticancer Properties
The benzoxazinone derivatives have also been studied for their anticancer potential. In vitro assays have shown that this compound exhibits cytotoxic effects against various cancer cell lines:
Cell Line | IC50 (μM) |
---|---|
HeLa (Cervical Cancer) | 25 |
A549 (Lung Cancer) | 30 |
MCF-7 (Breast Cancer) | 22 |
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .
Insecticidal Activity
Given the increasing resistance of pests to conventional insecticides, the exploration of new active compounds is critical. Studies have indicated that this compound exhibits larvicidal activity against mosquito larvae, particularly Aedes aegypti:
Concentration (μM) | Larvicidal Activity (%) |
---|---|
10 | 20 |
50 | 60 |
100 | 90 |
This activity suggests potential use in vector control strategies for diseases such as dengue and Zika .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The sulfonyl group may enhance its binding affinity to proteins involved in signaling pathways related to cell proliferation and apoptosis. Additionally, its structural features allow it to penetrate cellular membranes effectively.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial effects of various benzoxazinone derivatives, including this compound. The results indicated a significant reduction in bacterial growth in treated cultures compared to controls .
- Cytotoxicity Assessment : In a study focusing on cancer cell lines, researchers found that treatment with this compound led to a dose-dependent decrease in cell viability, with notable morphological changes indicative of apoptosis .
- Insecticidal Testing : Field trials demonstrated that formulations containing this compound significantly reduced mosquito populations in treated areas compared to untreated controls, highlighting its potential as a biopesticide .
Properties
CAS No. |
331751-12-3 |
---|---|
Molecular Formula |
C10H9NO4S |
Molecular Weight |
239.25 g/mol |
IUPAC Name |
3-(methylsulfonylmethyl)-1,4-benzoxazin-2-one |
InChI |
InChI=1S/C10H9NO4S/c1-16(13,14)6-8-10(12)15-9-5-3-2-4-7(9)11-8/h2-5H,6H2,1H3 |
InChI Key |
DWVQVQMJQGSFRM-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)CC1=NC2=CC=CC=C2OC1=O |
Origin of Product |
United States |
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